

1,5-Dimethyl-1H-benzo[d]imidazol-2-amine

chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,5-Dimethyl-1H-benzo[d]imidazol-2-amine

Cat. No.: B1294803

[Get Quote](#)

An In-depth Technical Guide to 1,5-Dimethyl-1H-benzo[d]imidazol-2-amine

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of **1,5-Dimethyl-1H-benzo[d]imidazol-2-amine**, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

1,5-Dimethyl-1H-benzo[d]imidazol-2-amine is an organic compound featuring a benzimidazole core, which is a bicyclic structure composed of a benzene ring fused to an imidazole ring.^[1] The presence of two methyl groups at the 1 and 5 positions contributes to its distinct chemical properties and potential biological activities.^[1] At room temperature, it exists as an off-white to light brown crystalline solid.^[1] For stability, it should be stored in a dark place under an inert atmosphere.^[1]

Table 1: Physicochemical Properties

Property	Value	Reference
IUPAC Name	1,5-dimethyl-1H-benzo[d]imidazol-2-amine	[1]
CAS Number	39860-12-3	[1]
Molecular Formula	C ₉ H ₁₁ N ₃	[1]
Molecular Weight	161.20 g/mol	[1]
Appearance	Off-white to light brown crystalline solid	[1]
LogP	~1.7 ± 0.2	[1]
Polar Surface Area	54.7 Å ²	[1]

Table 2: Structural Identifiers

Identifier	Value	Reference
SMILES	CC1=CC2=C(C=C1)N(C(=N2)N)C	[1]
InChI	InChI=1S/C9H11N3/c1-6-3-4-8-7(5-6)11-9(10)12(8)2/h3-5H,1-2H3,(H2,10,11)	[1]
InChI Key	VJDQEWPZTVEIN-UHFFFAOYSA-N	[1]

Chemical Structure and Solubility

The structure of **1,5-Dimethyl-1H-benzo[d]imidazol-2-amine** consists of a planar benzimidazole core with methyl groups at the nitrogen-1 and carbon-5 positions and an amine group at the carbon-2 position of the imidazole ring.[\[1\]](#) This compound exhibits moderate solubility in water, which is enhanced when converted to its hydrochloride salt.[\[1\]](#) It shows favorable solubility in polar organic solvents.[\[1\]](#) The moderate lipophilicity, indicated by its LogP

value, suggests good potential for membrane permeability while maintaining sufficient aqueous solubility for biological applications.[1]

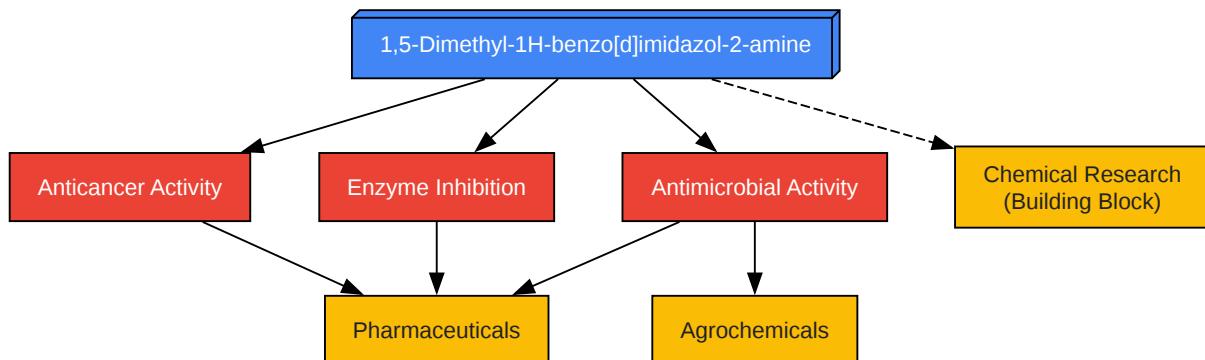
Synthesis and Reactivity

The synthesis of benzimidazole derivatives can be achieved through various methods, often involving the condensation of o-phenylenediamines with carboxylic acids or their derivatives.[2] While a specific detailed protocol for **1,5-Dimethyl-1H-benzo[d]imidazol-2-amine** is not provided in the search results, a general synthetic pathway can be inferred.

The amine group of **1,5-Dimethyl-1H-benzo[d]imidazol-2-amine** allows for several chemical reactions, including:

- Nucleophilic Substitution: The amine group can act as a nucleophile.[1]
- Acylation: The amine can be acylated to form amides.[1]
- Cyclization: It can undergo cyclization to form more complex structures.[1]

[Click to download full resolution via product page](#)


General synthetic workflow for benzimidazole derivatives.

Potential Biological Activities and Applications

Benzimidazole derivatives are known for a wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.[3] **1,5-Dimethyl-1H-benzo[d]imidazol-2-amine** has been investigated for similar properties.

- Antimicrobial Properties: Studies suggest potential efficacy against various bacterial strains.
[\[1\]](#)
- Anticancer Activity: Preliminary research indicates that this compound may inhibit the proliferation of cancer cells.[\[1\]](#)
- Enzyme Inhibition: It may act as an inhibitor for specific enzymes, thereby impacting metabolic pathways.[\[1\]](#)

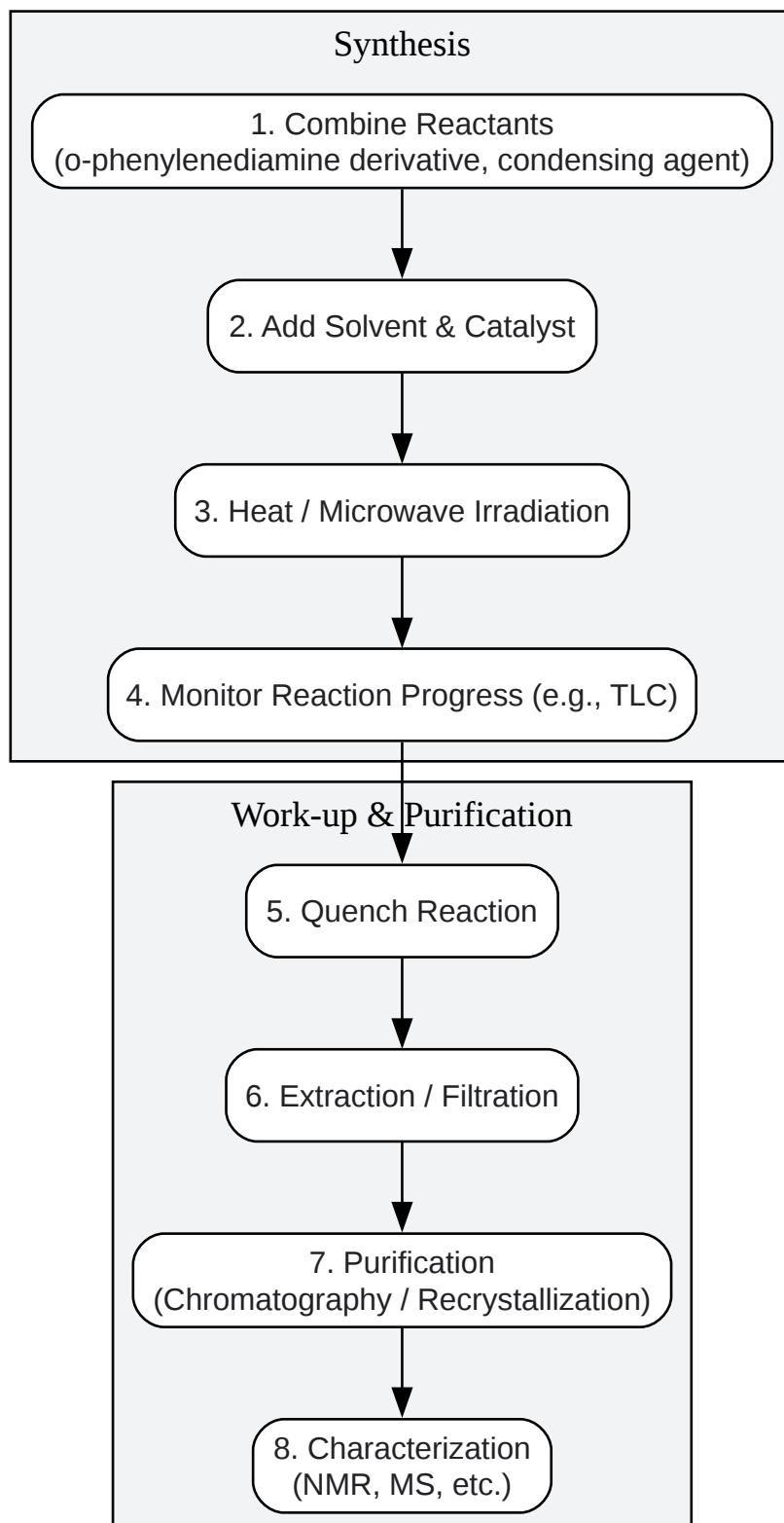
These biological activities make it a compound of interest in pharmaceutical research and as a building block in the synthesis of new bioactive molecules.[\[1\]](#) It has also been investigated for potential use in agrochemicals.[\[1\]](#)

[Click to download full resolution via product page](#)

Potential biological activities and applications.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **1,5-Dimethyl-1H-benzo[d]imidazol-2-amine** are not extensively available in the provided search results. However, general procedures for the synthesis of similar benzimidazole derivatives often involve the following steps:


General Synthesis Protocol for Benzimidazole Derivatives: A common method involves the condensation of an appropriate o-phenylenediamine with a carboxylic acid or its derivative

(such as an aldehyde followed by oxidation) under acidic conditions or at high temperatures.[2] Microwave-assisted synthesis has also been employed to reduce reaction times and improve yields.[4]

Example Amidation Reaction (for a related benzimidazole): An amidation reaction to synthesize a derivative of 1H-benzo[d]imidazol-2-amine involved the following general steps:

- Dissolving the carboxylic acid, 1H-benzo[d]imidazol-2-amine, and a coupling agent (like HATU) in a solvent such as DMF under a nitrogen atmosphere.[3]
- Stirring the mixture until a clear solution is formed.[3]
- Adding a base (e.g., DIPEA) and allowing the reaction to proceed for several hours at room temperature.[3]
- Precipitating the product, followed by filtration and washing.[3]

This provides a template for how **1,5-Dimethyl-1H-benzo[d]imidazol-2-amine** might be used as a reactant in further synthetic steps.

[Click to download full resolution via product page](#)*A generalized experimental workflow for synthesis and purification.*

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 1,5-Dimethyl-1H-benzo[d]imidazol-2-amine | 39860-12-3 [smolecule.com]
- 2. connectjournals.com [connectjournals.com]
- 3. scispace.com [scispace.com]
- 4. Benzimidazole synthesis [organic-chemistry.org]
- To cite this document: BenchChem. [1,5-Dimethyl-1H-benzo[d]imidazol-2-amine chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1294803#1-5-dimethyl-1h-benzo-d-imidazol-2-amine-chemical-properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com